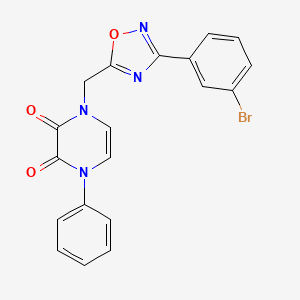
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C19H13BrN4O3 and its molecular weight is 425.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its synthesis, mechanisms of action, and various biological tests conducted to evaluate its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is C22H15BrN4O3, with a molecular weight of 495.3 g/mol. The presence of the oxadiazole ring and the phenylpyrazine moiety contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H15BrN4O3 |
| Molecular Weight | 495.3 g/mol |
| CAS Number | 1226455-93-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole ring can be synthesized through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The pyrazine component is formed through cyclization reactions involving appropriate precursors.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. In one study, derivatives showed an EC50 against Xanthomonas oryzae (the pathogen responsible for bacterial leaf blight in rice) with values significantly lower than traditional antibiotics like bismerthiazol and thiodiazole copper .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits antitumor properties against several cancer cell lines. A recent investigation assessed the cytotoxicity of related oxadiazole derivatives and found that some compounds displayed IC50 values as low as 9.4 µM against specific tumor types . This suggests potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes or receptors involved in cellular processes. For example, it may interfere with DNA replication or inhibit protein synthesis in pathogenic organisms. The presence of bromine in its structure enhances its reactivity and potential interaction with biological targets.
Case Study 1: Antibacterial Efficacy
A study evaluated several oxadiazole derivatives for their antibacterial properties against Xanthomonas oryzae. The results indicated that the tested compounds had control efficiencies ranging from 44.6% to 68.6%, outperforming standard treatments .
| Compound | Control Efficiency (%) | Disease Index (%) |
|---|---|---|
| 4a-1 | 48.1 ± 2.5 | 34.6 |
| 4a-2 | 68.6 ± 3.5 | 16.7 |
| Bismerthiazol | 49.6 ± 3.1 | 33.3 |
Case Study 2: Antitumor Activity
In another investigation focusing on antitumor activity, several synthesized compounds were tested across a panel of cancer cell lines. The most potent derivative exhibited an IC50 value suggesting significant cytotoxicity towards tumor cells .
Properties
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O3/c20-14-6-4-5-13(11-14)17-21-16(27-22-17)12-23-9-10-24(19(26)18(23)25)15-7-2-1-3-8-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMIHOQTWSUJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














